Cas no 2229048-36-4 (2-(3-cyclopropylphenyl)ethane-1-thiol)

2-(3-Cyclopropylphenyl)ethane-1-thiol is a specialized organosulfur compound featuring a cyclopropyl-substituted phenyl ring attached to an ethanethiol moiety. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of thiol-based ligands, pharmaceuticals, and agrochemical intermediates. The cyclopropyl group enhances steric and electronic properties, influencing binding affinity and stability in coordination chemistry. The thiol functionality allows for facile conjugation or derivatization, enabling applications in material science and bioorganic chemistry. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and metal complexation. Suitable for controlled environments, it requires handling under inert conditions due to thiol sensitivity.
2-(3-cyclopropylphenyl)ethane-1-thiol structure
2229048-36-4 structure
商品名:2-(3-cyclopropylphenyl)ethane-1-thiol
CAS番号:2229048-36-4
MF:C11H14S
メガワット:178.293861865997
CID:6593241
PubChem ID:165704517

2-(3-cyclopropylphenyl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

    • 2-(3-cyclopropylphenyl)ethane-1-thiol
    • 2229048-36-4
    • EN300-1736404
    • インチ: 1S/C11H14S/c12-7-6-9-2-1-3-11(8-9)10-4-5-10/h1-3,8,10,12H,4-7H2
    • InChIKey: VVJZQPBDHNGPAW-UHFFFAOYSA-N
    • ほほえんだ: SCCC1=CC=CC(=C1)C1CC1

計算された属性

  • せいみつぶんしりょう: 178.08162162g/mol
  • どういたいしつりょう: 178.08162162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 1Ų

2-(3-cyclopropylphenyl)ethane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1736404-2.5g
2-(3-cyclopropylphenyl)ethane-1-thiol
2229048-36-4
2.5g
$2240.0 2023-09-20
Enamine
EN300-1736404-1.0g
2-(3-cyclopropylphenyl)ethane-1-thiol
2229048-36-4
1g
$0.0 2023-06-04
Enamine
EN300-1736404-1g
2-(3-cyclopropylphenyl)ethane-1-thiol
2229048-36-4
1g
$1142.0 2023-09-20
Enamine
EN300-1736404-0.1g
2-(3-cyclopropylphenyl)ethane-1-thiol
2229048-36-4
0.1g
$1005.0 2023-09-20
Enamine
EN300-1736404-10g
2-(3-cyclopropylphenyl)ethane-1-thiol
2229048-36-4
10g
$4914.0 2023-09-20
Enamine
EN300-1736404-0.25g
2-(3-cyclopropylphenyl)ethane-1-thiol
2229048-36-4
0.25g
$1051.0 2023-09-20
Enamine
EN300-1736404-5g
2-(3-cyclopropylphenyl)ethane-1-thiol
2229048-36-4
5g
$3313.0 2023-09-20
Enamine
EN300-1736404-0.5g
2-(3-cyclopropylphenyl)ethane-1-thiol
2229048-36-4
0.5g
$1097.0 2023-09-20
Enamine
EN300-1736404-0.05g
2-(3-cyclopropylphenyl)ethane-1-thiol
2229048-36-4
0.05g
$959.0 2023-09-20

2-(3-cyclopropylphenyl)ethane-1-thiol 関連文献

2-(3-cyclopropylphenyl)ethane-1-thiolに関する追加情報

Comprehensive Analysis of 2-(3-cyclopropylphenyl)ethane-1-thiol (CAS No. 2229048-36-4): Properties, Applications, and Industry Trends

2-(3-cyclopropylphenyl)ethane-1-thiol (CAS No. 2229048-36-4) is a specialized organic compound gaining attention in pharmaceutical and material science research due to its unique structural features. This thiol derivative combines a cyclopropane ring with a phenyl group and a reactive sulfhydryl (-SH) moiety, making it a versatile building block for synthetic chemistry. Recent studies highlight its potential in drug discovery, particularly for targeting GPCR receptors and enzyme inhibition, aligning with the growing demand for novel small-molecule therapeutics.

The compound's molecular structure features a cyclopropylphenyl core linked to an ethanethiol chain, offering both steric constraints and electronic modulation. This configuration has sparked interest in structure-activity relationship (SAR) studies, especially among researchers investigating allosteric modulators and bioconjugation techniques. Industry reports indicate rising patent filings involving similar arylthiol compounds, reflecting their importance in developing targeted therapies and precision medicine approaches.

From a synthetic perspective, 2229048-36-4 serves as a valuable intermediate for cross-coupling reactions and thiol-ene click chemistry. Its applications extend to polymer modification and surface functionalization, where the thiol group enables covalent attachment to gold nanoparticles and other metallic surfaces—a critical process in nanotechnology and biosensor development. These applications resonate with current trends in wearable health monitors and point-of-care diagnostics.

Analytical characterization of 2-(3-cyclopropylphenyl)ethane-1-thiol typically involves HPLC-MS and NMR spectroscopy, with particular attention to the thiol proton's chemical shift around 1.5-2.5 ppm. Stability studies suggest optimal storage under inert atmosphere at -20°C to prevent disulfide formation, a common challenge with sulfur-containing compounds. These handling protocols mirror best practices for similar pharmaceutical intermediates in FDA-approved synthesis pathways.

Market intelligence reveals growing commercial interest in CAS 2229048-36-4, with suppliers offering custom synthesis services at milligram to kilogram scales. The compound's pricing reflects its high purity grade (>98%) requirements for research applications. Industry forums frequently discuss its potential in fragrance chemistry due to structural similarities with known aromatic thiols used in perfumery, though this application requires further olfactory evaluation.

Environmental and safety assessments classify this compound as requiring standard organic chemical handling precautions. While not classified as hazardous under current regulations, proper fume hood usage and personal protective equipment (PPE) are recommended during manipulation—a topic emphasized in recent laboratory safety webinars and green chemistry initiatives.

Future research directions may explore the compound's utility in metal-organic frameworks (MOFs) and catalytic systems, where thiol ligands demonstrate unique coordination properties. The cyclopropyl moiety's strain energy could also enable novel ring-opening reactions, potentially creating value in asymmetric synthesis methodologies. These possibilities position 2-(3-cyclopropylphenyl)ethane-1-thiol as a molecule worth monitoring in upcoming ACS publications and medicinal chemistry conferences.

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